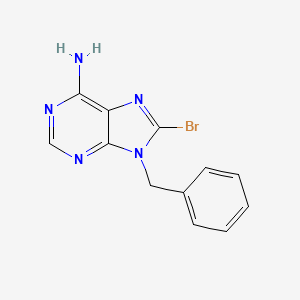

9-Benzyl-8-bromoadenine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN5 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

9-benzyl-8-bromopurin-6-amine |

InChI |

InChI=1S/C12H10BrN5/c13-12-17-9-10(14)15-7-16-11(9)18(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16) |

InChI Key |

OUPAEJUFVKPEHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2Br)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 9 Benzyl 8 Bromoadenine and Analogues

Regioselective N-Alkylation Strategies

The alkylation of the purine (B94841) ring system is a foundational method for the synthesis of 9-Benzyl-8-bromoadenine. However, the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9) on the adenine (B156593) scaffold complicates direct alkylation, often leading to a mixture of regioisomers. The primary challenge lies in selectively forming the desired N9-substituted product over other isomers, particularly the N3 and N7 adducts.

Direct Benzylation of 8-Bromoadenine (B57524): Optimization and Control of N9/N3 Regioisomers

The direct benzylation of 8-bromoadenine is a primary route for the synthesis of the target compound. This reaction typically involves treating 8-bromoadenine with benzyl (B1604629) bromide in the presence of a base. The key to a successful synthesis is controlling the regioselectivity of the benzylation. While N7 and N9 are often considered the most common sites for alkylation in adenine, studies on the benzylation of adenine itself have proven that the major products are the N9- and N3-benzyl regioisomers. researchgate.netresearchgate.netup.ac.za The formation of the adeninate anion under basic conditions makes the N3 and N9 positions the most nucleophilic and, therefore, the most likely sites of attack. researchgate.net

The electronic properties of the 8-bromoadenine substrate influence this regioselectivity. The electron-withdrawing nature of the bromine atom at the C8 position can affect the electron density across the purine ring, but the fundamental competition between the N9 and N3 positions remains the critical factor to control. The synthesis of N9-alkylated adenine derivatives is a common objective, and achieving high selectivity is essential for avoiding complex purification procedures and low yields. researchgate.net

Influence of Reaction Conditions (Solvents, Bases, Temperature) on Regioselectivity

The outcome of the direct benzylation of purines is highly dependent on the specific reaction conditions employed. The choice of solvent, base, and temperature plays a pivotal role in directing the alkylation towards the desired N9 position.

Solvents: The polarity and protic nature of the solvent have a profound effect on regioselectivity. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to strongly favor the formation of the N9-benzyladenine product. researchgate.netresearchgate.netup.ac.za In some cases, using stringently dried DMF or DMSO can lead to the formation of the N9 isomer as the sole product. researchgate.netup.ac.za Conversely, the use of polar protic solvents like water or alcohols reverses this preference, favoring the formation of the N3-benzyladenine isomer. researchgate.netresearchgate.net

Bases: A variety of bases can be used to deprotonate the purine ring, including potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). The choice of base can influence reaction rates and, to some extent, the isomeric ratio. The primary role of the base is to generate the adeninate anion, which then acts as the nucleophile.

Temperature: Alkylation reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate. However, temperature can also affect the thermodynamic versus kinetic control of the reaction, thereby influencing the final ratio of N9 to N3 isomers.

The interplay of these factors is summarized in the table below, based on studies of adenine benzylation.

| Condition | Factor | Effect on Regioselectivity |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors N9-alkylation researchgate.netresearchgate.net |

| Polar Protic (e.g., H₂O, Ethanol) | Favors N3-alkylation researchgate.netresearchgate.net | |

| Base | K₂CO₃, NaH, KOtBu | Generates adeninate anion for alkylation |

| Temperature | Elevated (e.g., Reflux) | Increases reaction rate; can affect isomer ratio |

Comparative Analysis of N-Alkylation Techniques for Purine Nucleobases

Beyond direct alkylation with benzyl halides, other techniques have been explored to improve N9-regioselectivity. A notable alternative is the Mitsunobu reaction.

Direct Alkylation: This classic method uses an alkyl halide (e.g., benzyl bromide) and a base. It is often straightforward to perform but frequently yields mixtures of N9 and N7 (or N3) isomers, necessitating careful optimization of reaction conditions. mdpi.com

Mitsunobu Reaction: This reaction utilizes an alcohol (e.g., benzyl alcohol), a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov The Mitsunobu reaction is often reported to be more N9-selective compared to classical alkylation methods for purines. mdpi.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key feature for synthesizing chiral molecules. organic-chemistry.orgnih.gov However, the reaction can be slow, and purification can be challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. mdpi.com For instance, in the N-alkylation of 8-bromo-6-chloropurin-2-amine, the Mitsunobu reaction achieved almost complete N9 selectivity, but the product was isolated in only a 56% yield due to difficulties in separating it from the reaction byproducts. mdpi.com

| Technique | Reagents | Advantages | Disadvantages |

| Direct Alkylation | Benzyl Halide, Base (e.g., K₂CO₃) | Operationally simple; readily available reagents. | Often produces mixtures of regioisomers (N9/N3/N7) researchgate.netmdpi.com. |

| Mitsunobu Reaction | Benzyl Alcohol, PPh₃, DEAD | Generally higher N9-selectivity ; mild conditions mdpi.com. | Can be slow; purification from byproducts is often difficult mdpi.com. |

Alternative Synthetic Pathways to Access this compound

Given the challenges associated with controlling regioselectivity in the direct benzylation of 8-bromoadenine, researchers have developed alternative multi-step synthetic routes.

Multi-step Syntheses from Precursor Molecules

A highly effective alternative strategy involves reversing the order of the benzylation and bromination steps. Instead of starting with 8-bromoadenine, this approach begins with adenine or a related purine derivative, first performing the N9-benzylation and then introducing the bromine atom at the C8 position.

This synthetic sequence can be summarized as:

N9-Benzylation of Adenine: Adenine is selectively benzylated at the N9 position using optimized conditions (e.g., benzyl bromide in DMF) as described previously.

C8-Bromination of 9-Benzyladenine (B1666361): The resulting 9-benzyladenine is then brominated at the C8 position. This can be achieved through various methods, including electrophilic bromination using bromine in water or other brominating agents. mdpi.com

This strategy is often considered more efficient because the N9-alkylation of adenine is a well-studied reaction where high selectivity can be more readily achieved. researchgate.net Once the N9 position is blocked by the benzyl group, the subsequent bromination is directed to the C8 position, avoiding the complexities of competing N-alkylation sites. This approach is particularly advantageous when the desired N9-substituent is compatible with the conditions required for the C8-halogenation. researchgate.net Another, more fundamental multi-step approach involves the construction of the purine ring system from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. researchgate.netnih.gov For example, a substituted 5-amino-4,6-dichloropyrimidine (B16409) can be used as a starting material to build the imidazole ring portion, ultimately leading to the desired 9-substituted purine. researchgate.net

Chemoenzymatic Approaches for Purine Scaffold Construction

Chemoenzymatic synthesis leverages the high selectivity of enzymes to catalyze specific chemical transformations, offering a powerful tool for constructing complex molecules. In the context of purine chemistry, enzymes are most notably used in the synthesis of nucleosides, where a sugar moiety is attached to the purine base.

Enzymes such as purine nucleoside phosphorylase (PNP) are widely used to catalyze the transfer of a ribose or deoxyribose group from a donor molecule to a purine base, typically with high regioselectivity for the N9 position. This method is exceptionally valuable for producing nucleoside analogues with potential therapeutic applications.

While this approach is highly effective for glycosylation, its direct application for the synthesis of this compound is not commonly reported. The substrate specificity of enzymes like PNP is generally geared towards sugar phosphates, not simple alkylating agents like benzyl bromide. Therefore, while chemoenzymatic methods represent a cornerstone of modern purine chemistry for nucleoside synthesis, their utility in preparing N-alkylated purines like this compound is limited. The construction of the fundamental purine scaffold itself can, however, be accomplished through biosynthetic pathways involving a series of enzymatic steps, which serves as the basis for de novo purine synthesis in biological systems.

Purification and Isolation Methodologies for Isomeric Mixtures

Several methodologies are employed to purify this compound and isolate it from its isomeric counterparts. These techniques primarily rely on differences in the physical and chemical properties of the isomers, such as polarity and solubility.

Chromatographic Techniques:

Chromatography is the most widely used method for the separation of N-alkylated purine isomers. The choice of the specific chromatographic technique and conditions is critical for achieving efficient separation.

Flash Column Chromatography: This is a common and effective method for the preparative separation of the isomeric mixture. The separation is based on the differential adsorption of the isomers onto a solid stationary phase, typically silica (B1680970) gel. A solvent system of appropriate polarity is used as the mobile phase to elute the compounds at different rates. The polarity of the solvent mixture is often gradually increased (gradient elution) to enhance the separation. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) can be employed to separate the N9, N7, and N3 isomers of benzyladenine, the precursor to this compound.

High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale purifications, HPLC offers higher resolution and efficiency compared to flash chromatography. Both normal-phase and reversed-phase HPLC can be utilized. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. In reversed-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The selection of the column and mobile phase is tailored to the specific properties of the isomers to be separated. For instance, HPLC has been successfully used to separate 8-bromo and 8-azido adenine derivatives, indicating its applicability for resolving halogenated adenine isomers.

Interactive Data Table: Chromatographic Separation of Benzyladenine Isomers

| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Isomer Elution Order (Typical) |

| Flash Column Chromatography | Silica Gel | Gradient: Ethyl Acetate in Hexane | N7-isomer, followed by N9-isomer, then N3-isomer |

| Flash Column Chromatography | Silica Gel | Gradient: Methanol in Dichloromethane | Varies based on gradient profile |

| Reversed-Phase HPLC | C18-modified Silica | Gradient: Acetonitrile in Water | N3-isomer, followed by N9-isomer, then N7-isomer |

Crystallization:

Recrystallization is another powerful technique for the purification of this compound, particularly after an initial separation by chromatography. This method relies on the differences in solubility of the desired isomer and the impurities (including other isomers) in a specific solvent or a mixture of solvents at different temperatures.

The process typically involves dissolving the crude product containing the isomeric mixture in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of purine derivatives include alcohols (e.g., ethanol (B145695), methanol), acetonitrile, and their mixtures with water. The purity of the recrystallized this compound can be significantly improved through this process.

Chemical Transformations and Derivatization Strategies of 9 Benzyl 8 Bromoadenine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-8 Position

The bromine atom at the C-8 position of 9-benzyl-8-bromoadenine serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of novel purine (B94841) derivatives, enabling the systematic modification of the adenine (B156593) core to explore structure-activity relationships for various biological targets. The electron-deficient nature of the purine ring facilitates these coupling processes, particularly with palladium catalysts.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely employed method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl and alkenyl groups at the C-8 position by coupling with the corresponding boronic acids.

The Suzuki-Miyaura cross-coupling of this compound has been successfully applied to a range of aryl and alkenyl boronic acids. researchgate.net The reaction conditions can be tailored to accommodate the electronic properties of the coupling partners. For instance, electron-rich arylboronic acids have been shown to couple effectively under anhydrous conditions in toluene. researchgate.net Conversely, reactions involving electron-poor arylboronic acids and alkenylboronic acids often proceed with better outcomes in an aqueous dimethylformamide (DMF) or dimethyl ether (DME) solvent system. researchgate.netresearchgate.net

The scope extends to various substituted phenylboronic acids, demonstrating the versatility of the method. While many aryl and hetaryltrifluoroborates react readily to provide the desired 8-aryl derivatives in high yields, the reaction shows limitations with certain substrates. researchgate.net For example, the coupling of alkyltrifluoroborates is significantly less efficient, with only smaller groups like methyl and cyclopropyl (B3062369) providing moderate yields even after extensive optimization. researchgate.net

Table 1: Scope of Suzuki-Miyaura Coupling with this compound This table is interactive. You can sort and filter the data.

| Boronic Acid Type | Substituent Example | Typical Solvent System | Yield |

| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | Toluene (anhydrous) | Good to High |

| Electron-Poor Aryl | 4-Nitrophenylboronic acid | DME/Water | Good |

| Alkenyl | trans-β-Styrylboronic acid | DME/Water | Good |

| Hetaryl | Furan-2-boronic acid | DME/Water | High |

| Alkyl | Methyltrifluoroborate | Toluene (anhydrous) | Moderate |

The choice of catalyst and ligands is crucial for the success of the Suzuki-Miyaura coupling with this compound. A commonly employed and effective catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a mixture of DME and water. researchgate.net This system has proven effective for coupling various arylboronic acids with the 8-bromoadenine (B57524) scaffold. researchgate.net

Alternative catalytic systems have also been explored to optimize reaction efficiency and to perform the reaction in more environmentally benign solvents. One such system utilizes palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with a water-soluble phosphine (B1218219) ligand, such as 3,3′,3″-phosphanetriyltris(benzenesulfonic acid) trisodium (B8492382) salt (TPPTS). This catalyst combination is particularly suitable for aqueous-phase coupling reactions of halogenated purine bases. researchgate.net The investigation into different palladium sources and ligands allows for fine-tuning of the reaction conditions to achieve high yields and purity of the desired 8-substituted adenine derivatives.

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling of this compound This table is interactive. You can sort and filter the data.

| Palladium Source | Ligand | Solvent System | Typical Substrates |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral) | DME/Water | Arylboronic acids |

| Pd(OAc)₂ | TPPTS | Water | Aryl- and Alkenylboronic acids |

Sonogashira Cross-Coupling for Alkynyl Substitution

The Sonogashira reaction provides a powerful method for installing alkyne functionalities onto the purine core. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, in this case, this compound.

A notable application of the Sonogashira coupling is the synthesis of purines bearing organometallic moieties, such as ferrocene. The palladium-catalyzed cross-coupling of this compound with ethynylferrocene (B1143415) has been successfully accomplished, yielding 9-benzyl-8-(ferrocenylethynyl)adenine in moderate to good yields. researchgate.netresearchgate.net This reaction introduces a redox-active ferrocenyl group directly onto the adenine scaffold, creating derivatives with potential applications in electrochemistry. researchgate.net

The carbon-carbon triple bond introduced via the Sonogashira coupling is a versatile functional group that can undergo further transformations. A common subsequent reaction is catalytic hydrogenation. The 8-alkynyladenine derivatives can be reduced to the corresponding saturated alkyl-linked compounds. For example, catalytic hydrogenation of 9-benzyl-8-(ferrocenylethynyl)adenine over a palladium on carbon (Pd/C) catalyst affords the respective 9-benzyl-8-[2-(ferrocenyl)ethyl]adenine. researchgate.netresearchgate.net This reduction converts the rigid ethynyl (B1212043) linker into a flexible ethyl linker, which can significantly alter the molecule's conformational properties and biological activity. researchgate.net The alkyne can also serve as a precursor for other functionalizations, although hydrogenation to the alkyl derivative is a prominently reported follow-up reaction.

Other Palladium-Mediated Coupling Reactions (e.g., Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While specific examples utilizing this compound in Stille and Buchwald-Hartwig reactions are not extensively detailed in the reviewed literature, the general applicability of these reactions to aryl halides, including 8-bromopurines, suggests their feasibility.

The Stille reaction involves the coupling of an organostannane with an organic halide. nih.govorganic-chemistry.org In the context of this compound, this would entail a reaction with an organotin reagent (R-SnBu₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield an 8-substituted-9-benzyladenine (Scheme 1). The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govwikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-8 position of this compound (Scheme 2). The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. nih.govacsgcipr.org The selection of the appropriate ligand and base is crucial for achieving high yields and accommodating a broad substrate scope. Current time information in Pasuruan, ID.nih.gov

| Reaction | Coupling Partner | Catalyst/Ligand System (Proposed) | Product Type |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 8-Alkyl/Aryl-9-benzyladenine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / XPhos | 8-(Amino)-9-benzyladenine |

Copper-Catalyzed Coupling Reactions for C-8 Functionalization

Copper-catalyzed coupling reactions have emerged as a valuable alternative and complement to palladium-based methodologies, often offering different reactivity and substrate scope. researchgate.net These reactions are particularly useful for the formation of C-C, C-N, C-O, and C-S bonds.

Copper-catalyzed N-arylation, a variant of the Ullmann condensation, can be employed to introduce aryl groups at the C-8 position. While specific examples with this compound are not prevalent, the general methodology involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst, often with a supporting ligand. rsc.org Similarly, copper-catalyzed C-S coupling reactions provide a direct route to aryl thioethers from aryl halides and thiols. researchgate.net The application of these methods to this compound would provide access to 8-arylamino- and 8-arylthio-9-benzyladenine derivatives, respectively. The choice of copper source (e.g., CuI, Cu₂O), ligand, base, and solvent are critical parameters for successful transformation. rsc.orgresearchgate.net

| Coupling Type | Reactant | Catalyst System (Proposed) | Product |

| C-N Coupling | Amine/Amide | CuI / Ligand | 8-(Amino/Amido)-9-benzyladenine |

| C-S Coupling | Thiol | CuI / Ligand | 8-(Thioether)-9-benzyladenine |

| C-C Coupling | Boronic Acid | CuO Nanoparticles | 8-Aryl-9-benzyladenine |

Nucleophilic Substitution and Displacement Reactions of the Bromine Atom

The electron-deficient nature of the C-8 position of the purine ring makes the bromine atom in this compound susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the bromide ion by a variety of nucleophiles.

A straightforward and widely utilized method for the synthesis of 8-amino-9-benzyladenine derivatives involves the direct nucleophilic displacement of the C-8 bromine atom by primary and secondary amines. This reaction is typically carried out by heating this compound with an excess of the desired amine, either neat or in a suitable solvent such as ethanol (B145695) or isopropanol. mdpi.com This approach has been successfully employed to synthesize a diverse library of 8-substituted amino-9-benzyladenines. mdpi.com

A study by Jin et al. demonstrated the versatility of this compound as an intermediate for the preparation of various 8-amino derivatives. mdpi.com The reaction conditions generally involve heating the starting material with the corresponding amine, leading to the desired products in good yields.

Table of Synthesized 8-Amino-9-benzyladenine Derivatives mdpi.com

| Amine Nucleophile | Reaction Conditions | Product |

| 2-(Morpholin-4-yl)ethanamine | i-PrOH, reflux, 18 h | 9-Benzyl-8-(2-(morpholinoethyl)amino)adenine |

| 3-Aminopropan-1-ol | i-PrOH, reflux, 18 h | 9-Benzyl-8-((3-hydroxypropyl)amino)adenine |

| 2-Aminoethanol | i-PrOH, reflux, 18 h | 9-Benzyl-8-((2-hydroxyethyl)amino)adenine |

| Piperidine | i-PrOH, reflux, 18 h | 9-Benzyl-8-(piperidin-1-yl)adenine |

The bromine atom at the C-8 position can be displaced by sulfur nucleophiles to afford thiol and thioether derivatives. Reaction of 8-bromopurines with sodium hydrosulfide (B80085) (NaSH) can lead to the formation of the corresponding 8-thiol derivative. Subsequent alkylation of the thiol group with an alkyl halide would then yield the desired 8-thioether. Alternatively, direct reaction of this compound with a thiol in the presence of a base can provide a more direct route to 8-thioether derivatives. While specific examples with this compound are not explicitly detailed, this transformation is a common strategy for the synthesis of 8-thio-substituted purines. researchgate.net

| Sulfur Nucleophile | Reaction Type | Intermediate/Product |

| Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution | 9-Benzyl-8-mercaptoadenine |

| Thiol (R-SH) / Base | Nucleophilic Substitution | 8-(Alkylthio/Arylthio)-9-benzyladenine |

The introduction of an azido (B1232118) group at the C-8 position can be achieved through the nucleophilic displacement of the bromine atom using an azide (B81097) salt, typically sodium azide (NaN₃). nih.gov This reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting 8-azido-9-benzyladenine is a versatile intermediate that can be further transformed, for example, through reduction to the corresponding 8-amino derivative or by participation in click chemistry reactions. For direct displacement of the bromine from the C-8 position of purines, masking of the acidic N-9 proton is often required, which is inherently achieved in this compound by the presence of the benzyl (B1604629) group. nih.gov

| Reagent | Solvent | Temperature | Product |

| Sodium Azide (NaN₃) | DMF | 70 °C | 8-Azido-9-benzyladenine |

Modifications at Other Purine Ring Positions

While the C-8 position is the primary site of transformation for this compound, modifications at other positions of the purine ring, such as the N-1, N-3, and the exocyclic N-6 amino group, can also be explored.

Alkylation of adenine derivatives can occur at the N-1, N-3, N-7, and N-9 positions, with the regioselectivity being influenced by the solvent and reaction conditions. nih.govnih.gov In this compound, the N-9 position is already substituted. However, under certain conditions, alkylation at the N-1 or N-3 positions might be possible. For instance, the N-3 position of adenine has been identified as a significant site of alkylation in double-stranded DNA. Enzymatic N-1 oxidation of 9-benzyladenine (B1666361) has also been reported. nih.govresearchgate.net

The exocyclic N-6 amino group can also be a site for modification, such as acylation or alkylation, although these reactions may require specific conditions to avoid competing reactions at the ring nitrogens. researchgate.net

| Position | Type of Modification | Potential Reagents/Conditions |

| N-1 | Alkylation / Oxidation | Alkyl halides / Oxidizing agents |

| N-3 | Alkylation | Alkylating agents in specific solvents |

| N-6 Amino | Acylation / Alkylation | Acyl chlorides / Alkyl halides |

Selective C-2 Functionalization of this compound Derivatives

Direct functionalization of the C-2 position of the purine ring in this compound presents a synthetic challenge due to the inherent reactivity of other positions on the heterocyclic scaffold. While direct C-H activation at the C-2 position of this specific substrate is not extensively documented, modern synthetic methodologies offer plausible strategies to achieve such transformations.

One potential approach involves a directed ortho-lithiation strategy. In this scenario, the N-1 nitrogen of the purine ring could direct a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to selectively deprotonate the adjacent C-2 position. The resulting C-2 lithiated species can then be quenched with a variety of electrophiles to introduce new substituents. However, the presence of the acidic N-6 amino protons would likely require a protection strategy prior to lithiation to prevent competitive deprotonation.

Alternatively, transition-metal-catalyzed C-H activation represents a powerful tool for the functionalization of heteroaromatic compounds. A palladium-catalyzed direct arylation, for instance, could potentially be employed to introduce aryl or heteroaryl groups at the C-2 position. This would likely require a suitable directing group to ensure regioselectivity.

It is important to note that the functionalization at the C-2 position of adenine derivatives is often accomplished by utilizing a pre-functionalized pyrimidine (B1678525) precursor during the construction of the purine ring system. Nevertheless, the exploration of direct C-2 functionalization methods on the pre-formed this compound scaffold remains an area of interest for synthetic chemists seeking to streamline the synthesis of novel derivatives.

Table 1: Proposed Strategies for Selective C-2 Functionalization

| Strategy | Reagents and Conditions | Hypothetical Product |

| Directed ortho-Lithiation | 1. Protection of N-6 amino group (e.g., with a Boc group) 2. sec-BuLi, TMEDA, THF, -78 °C 3. Electrophile (e.g., Iodomethane) | 9-Benzyl-8-bromo-2-methyladenine derivative |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Aryl halide, K₂CO₃, Dioxane, Heat | 9-Benzyl-8-bromo-2-aryladenine derivative |

N-6 Amination and Related Transformations

Modification of the 6-amino group of this compound is a key strategy for generating a diverse library of analogues. While direct displacement of the amino group is not feasible, a two-step synthetic sequence is commonly employed. This involves the conversion of the 6-amino group into a more suitable leaving group, typically a halide, followed by nucleophilic substitution with a desired amine.

A well-established method for the conversion of an aromatic amino group to a halide is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a diazonium salt from the 6-amino group upon treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt can then be treated with a copper(I) halide (e.g., CuCl or CuBr) to yield the corresponding 6-halopurine derivative. wikipedia.org

The resulting 6-chloro-9-benzyl-8-bromopurine is an excellent substrate for subsequent nucleophilic aromatic substitution reactions. A particularly effective method for the introduction of a wide range of amino groups is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the C-6 position of the purine and a primary or secondary amine. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology offers a broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of N-6 substituted adenine derivatives.

Beyond simple amination, the 6-chloro intermediate can also be subjected to other nucleophilic displacement reactions to introduce alkoxy, thioalkoxy, and other functionalities at the C-6 position.

Table 2: Two-Step Strategy for N-6 Amination

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization and Halogenation (Sandmeyer-type reaction) | NaNO₂, HCl, H₂O, 0 °C; then CuCl | 6-Chloro-9-benzyl-8-bromopurine |

| 2 | N-6 Amination (Buchwald-Hartwig amination) | Amine (R-NH₂), Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, Heat | 9-Benzyl-8-bromo-N-6-substituted-adenine |

Structural Elucidation and Spectroscopic Characterization of 9 Benzyl 8 Bromoadenine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the molecular framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus; protons and carbons in different parts of the molecule will resonate at different frequencies.

For 9-benzyl-8-bromoadenine, the ¹H NMR spectrum would typically show distinct signals for the protons on the purine (B94841) core, the benzyl (B1604629) group's aromatic ring, and the benzylic methylene (B1212753) (-CH₂-) bridge. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom, including the quaternary carbons that bear no protons. oregonstate.edu The specific chemical shifts are influenced by factors like electronegativity of nearby atoms (e.g., bromine and nitrogen) and magnetic anisotropy from the aromatic rings. ipb.ptpdx.edu

| Proton | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Purine C2-H | ~8.0 - 8.5 | Singleton peak, downfield due to adjacent nitrogen atoms. |

| NH₂ | ~7.0 - 7.5 | Broad singlet, chemical shift can be highly variable and may exchange with deuterium (B1214612) in solvents like D₂O. |

| Benzyl Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet, corresponding to the five protons on the benzyl ring. |

| Benzylic CH₂ | ~5.4 - 5.6 | Singlet, connecting the benzyl ring to the N9 position of the purine. |

| Carbon | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C2 | ~152 - 154 | Purine ring carbon. |

| C4 | ~148 - 150 | Purine ring carbon, attached to the exocyclic amine. |

| C5 | ~120 - 125 | Purine ring carbon. |

| C6 | ~155 - 157 | Purine ring carbon. |

| C8 | ~125 - 130 | Purine ring carbon, attached to the bromine atom. Its signal is shifted by the halogen. |

| Benzylic CH₂ | ~45 - 50 | Aliphatic carbon signal. |

| Benzyl C (ipso) | ~135 - 138 | Aromatic carbon attached to the CH₂ group. |

| Benzyl C (ortho, meta, para) | ~127 - 129 | Signals for the remaining aromatic carbons. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. slideshare.netepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. princeton.eduwikipedia.org For this compound, COSY would show correlations among the protons on the benzyl ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence) : These experiments map protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). epfl.chhuji.ac.il This technique is essential for assigning the carbon signals of the benzylic CH₂ and the protonated carbons of the benzyl and purine rings. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netprinceton.edu NOESY is valuable for determining the preferred conformation or stereochemistry of a molecule. In this case, NOESY correlations between the benzylic CH₂ protons and the protons on the benzyl ring, as well as potential correlations to the C2-H of the purine, would provide insight into the rotational orientation of the benzyl group relative to the purine core.

Purines like adenine (B156593) can exist as different tautomers, which are isomers that differ in the location of a proton. The most common forms for adenine are the N9-H and N7-H tautomers. The introduction of a benzyl group at the N9 position locks the molecule in that form. However, studies on related compounds, such as 8-bromo-adenine itself, using advanced techniques like ¹⁵N NMR spectroscopy, have revealed the potential existence of other tautomers in solution, such as the N3-H species. nih.govresearchgate.net Quantum chemical calculations for 8-Br-adenine in DMSO suggest that the N3-H tautomer could be slightly more stable than the N9-H tautomer. researchgate.net While the N9-benzyl group prevents N9-H tautomerism, the possibility of protonation at other nitrogen atoms (N1, N3, N7) in different solvent environments could be investigated using variable temperature NMR or by observing changes in chemical shifts in different solvents. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govlibretexts.orgwikipedia.org A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a map of electron density, from which the atomic positions can be determined with high precision. nih.gov

A crystal structure of this compound would provide unequivocal proof of its identity. researchgate.netresearchgate.net It would confirm that the benzyl group is located at the N9 position, thereby establishing the regioisomeric purity of the crystalline sample. Furthermore, the analysis would reveal the precise molecular conformation in the solid state, including:

Bond lengths and bond angles for every atom in the molecule.

The planarity of the purine ring system.

The orientation (torsion angles) of the benzyl group relative to the purine ring.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. nih.gov This crystal packing is governed by a network of intermolecular interactions. rsc.org For this compound, key interactions would likely include:

Hydrogen Bonding : The exocyclic amino group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atoms of the purine ring (N1, N3, N7) are potential hydrogen bond acceptors. These interactions would link molecules together in specific patterns.

Halogen Bonding : The bromine atom at the C8 position can act as a halogen bond donor, forming weak interactions with electron-rich atoms like nitrogen or oxygen on neighboring molecules. researchgate.net

π-π Stacking : The planar aromatic systems of the purine and benzyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of synthetic compounds, providing essential information on molecular mass and offering insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular weight and helps to piece together its structural components.

Molecular Mass Confirmation

The elemental composition of this compound is C₁₂H₁₀BrN₅, corresponding to a calculated molecular weight of approximately 304.15 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak. This arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.orgucalgary.ca

Consequently, the mass spectrum of this compound is expected to exhibit a pair of peaks for the molecular ion [M]⁺•:

One peak at a mass-to-charge ratio (m/z) corresponding to the molecule containing the ⁷⁹Br isotope (C₁₂H₁₀⁷⁹BrN₅)⁺•.

A second peak of nearly equal intensity at [M+2]⁺•, corresponding to the molecule with the ⁸¹Br isotope (C₁₂H₁₀⁸¹BrN₅)⁺•.

This characteristic doublet, with peaks at m/z 304 and 306, provides unambiguous confirmation of the presence of a single bromine atom in the molecular structure.

Fragmentation Analysis

The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the fragmentation rules for its constituent chemical moieties: the benzyl group, the purine core, and the bromine substituent. The energetically unstable molecular ion breaks apart into smaller, more stable charged fragments and neutral radicals. wikipedia.orgwikipedia.org

The most prominent fragmentation pathways observed for this class of compounds include:

Formation of the Tropylium (B1234903) Ion: The most significant fragmentation is typically the cleavage of the C-N bond between the benzylic carbon and the nitrogen of the purine ring. This process is driven by the formation of the highly stable benzyl cation (C₇H₇⁺), which rearranges to the aromatic tropylium ion. nih.gov This fragment gives rise to a characteristic and often the most abundant peak (base peak) in the spectrum at m/z 91 .

Formation of the 8-Bromoadeninyl Cation: The complementary fragment to the benzyl cation is the 8-bromoadenine (B57524) portion of the molecule. The detection of the corresponding 8-bromoadeninyl cation ([C₅H₂BrN₅]⁺) would result in an isotopic pair of peaks at m/z 213 (with ⁷⁹Br) and m/z 215 (with ⁸¹Br).

Loss of the Bromine Radical: Another potential fragmentation pathway involves the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•) from the molecular ion. libretexts.org This would generate a fragment ion ([C₁₂H₁₀N₅]⁺) at m/z 225 .

The analysis of these characteristic fragments allows for the comprehensive structural confirmation of this compound. The key fragments and their corresponding m/z values are summarized in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 304 / 306 | Molecular Ion [M]⁺• | [C₁₂H₁₀BrN₅]⁺• | Isotopic doublet with ~1:1 intensity ratio, confirming the presence of one bromine atom. |

| 225 | [M - Br]⁺ | [C₁₂H₁₀N₅]⁺ | Result of the loss of a bromine radical from the molecular ion. |

| 213 / 215 | [8-Bromoadeninyl]⁺ | [C₅H₂BrN₅]⁺ | Fragment corresponding to the purine ring after cleavage of the benzyl group. Shows Br isotopic pattern. |

| 91 | [Tropylium]⁺ | [C₇H₇]⁺ | Highly stable fragment resulting from the benzyl group. Often the base peak. |

Computational Chemistry and Theoretical Studies on 9 Benzyl 8 Bromoadenine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of organic molecules. researchgate.net This method allows for the calculation of various electronic properties by modeling the electron density, providing a balance between computational cost and accuracy. nih.gov For a molecule such as 9-Benzyl-8-bromoadenine, a typical DFT study involves geometry optimization to find the lowest energy structure, followed by calculations of molecular orbitals and their associated energies.

Key energetic and electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

The distribution of these frontier orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In purine (B94841) systems, the HOMO is often distributed across the purine ring and the exocyclic amino group, while the LUMO is typically located over the heterocyclic ring system. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize charge distributions and predict regions susceptible to intermolecular interactions.

While specific DFT calculations for this compound are not extensively published, the data generated from such a study would resemble the following illustrative table, based on calculations for similar heterocyclic compounds. researchgate.net

Table 1: Illustrative Electronic Properties from DFT Calculations This table is an example of typical data obtained from DFT calculations and does not represent experimentally verified values for this compound.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.0 | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ~ 4.0 to 4.5 | Indicator of chemical reactivity and stability |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic parameters and aiding in the interpretation of experimental data, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.govmdpi.com These predictions are instrumental in assigning ambiguous signals and confirming molecular structures, especially in cases involving regioisomers where spectral differences can be subtle. researchgate.netup.ac.za

A computational study on the parent compound, N9-benzyladenine, demonstrated the power of this approach. researchgate.netup.ac.za Researchers used the Amsterdam Density Functional (ADF) software package to calculate the ¹³C NMR chemical shifts and found excellent agreement with experimental values, which confirmed the structural assignment. up.ac.za This methodology is directly applicable to this compound, where the bromine substituent would further influence the electronic environment and thus the chemical shifts of the purine carbons.

The table below presents the computationally predicted and experimentally observed ¹³C NMR chemical shifts for the parent N9-benzyladenine, showcasing the accuracy of such theoretical methods. up.ac.za

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for N9-Benzyladenine

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 152.9 | 151.3 | -1.6 |

| C4 | 150.5 | 149.3 | -1.2 |

| C5 | 120.4 | 118.6 | -1.8 |

| C6 | 156.1 | 154.9 | -1.2 |

| C8 | 142.0 | 141.4 | 0.6 |

Modeling of Reaction Mechanisms and Transition States for Derivatization

This compound serves as a versatile chemical intermediate, particularly for the synthesis of various 8-substituted 9-benzyladenine (B1666361) derivatives. nih.gov The bromo group at the C8 position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions. Computational modeling using DFT is a key tool for investigating the mechanisms of these derivatization reactions, allowing for the characterization of intermediates and transition states. nih.gov

The SₙAr mechanism typically proceeds in a stepwise fashion. nih.gov The first step involves the nucleophilic attack at the C8 carbon, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. The second step is the departure of the bromide leaving group to restore aromaticity. DFT calculations can map out the entire energy profile of this reaction pathway. By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energy (ΔG‡), which determines the reaction rate.

While specific mechanistic studies on this compound are not widely available, theoretical investigations of SₙAr reactions on other activated aromatic systems provide a clear framework for how such a study would be conducted. nih.govresearchgate.net Calculations would involve:

Geometry Optimization: Finding the minimum energy structures of the reactant (this compound and the nucleophile), the Meisenheimer intermediate, and the final product.

Transition State Search: Locating the transition state structure connecting the reactant to the intermediate and the intermediate to the product.

Frequency Calculations: Confirming the nature of the optimized structures (minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate).

Energy Profile Construction: Plotting the relative free energies of all species to visualize the reaction mechanism and determine the rate-limiting step.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the benzyl (B1604629) group to the purine ring. Understanding the molecule's preferred shapes, or conformations, and the energy barriers between them is crucial as these can influence its biological activity and physical properties.

Conformational Analysis is typically performed computationally by conducting a Potential Energy Surface (PES) scan. q-chem.com This "relaxed scan" involves systematically rotating one or more dihedral angles in predefined increments (e.g., every 10 degrees) while optimizing the rest of the molecular geometry at each step. q-chem.comgaussian.com For this compound, the key dihedral angle is the one defining the orientation of the benzyl ring relative to the purine system (C4-N9-CH₂-C_phenyl). A PES scan would reveal the lowest energy conformers (rotamers) and the rotational energy barriers that separate them.

Molecular Dynamics (MD) simulations offer a more dynamic view of a molecule's behavior over time. rsc.org In an MD simulation, the movements of atoms are calculated by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. While computationally intensive, MD simulations can provide insights into:

The dynamic range of motion of the benzyl group.

The stability of different conformations in a solvent environment.

The time-averaged structural properties of the molecule.

Mechanistic and Biochemical Investigations Utilizing 9 Benzyl 8 Bromoadenine Derivatives

Structure-Activity Relationship (SAR) Studies in Defined Biochemical Assays (in vitro)

Elucidation of Molecular Recognition Elements for Purine-Binding Proteins

Derivatives of 9-benzyl-8-bromoadenine have been pivotal in understanding the molecular recognition elements of purine-binding proteins, particularly the heat shock protein 90 (Hsp90) family. The purine (B94841) core of these molecules typically occupies the ATP binding site, while modifications at the C8 and N9 positions allow for probing adjacent regions, leading to enhanced affinity and selectivity.

One key area of investigation has been the development of inhibitors with selectivity for Grp94, the endoplasmic reticulum paralog of Hsp90. nih.govnih.gov The 8-bromo atom on the adenine (B156593) core serves as a convenient chemical handle for introducing various arylthio substituents via copper-catalyzed cross-coupling reactions. Structure-activity relationship (SAR) studies revealed that the nature of the group at the 8-position is critical for paralog selectivity. While the purine moiety occupies the conserved ATP-binding site, the 8-arylthio group can insert into a unique allosteric pocket in Grp94 that is not accessible in other Hsp90 paralogs, thereby conferring selectivity. nih.govnih.gov

Key findings from these SAR studies include:

8-Position Substituent: Dichlorophenylthio groups at the 8-position were found to be highly favorable for Grp94 binding. For instance, 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine demonstrated potent Grp94 inhibition with an IC50 of 0.22 µM and over 100-fold selectivity against Hsp90α/β. nih.gov

9-Position Substituent: The N9-substituent extends towards the solvent-exposed region of the protein. Modifications here, such as introducing ionizable isopropylamino-propyl chains, can modulate physicochemical properties and cellular activity without drastically altering the core binding interactions. nih.govnih.gov

Hydrophobic Interactions: The binding of these purine-based inhibitors is largely driven by hydrophobic interactions within the ATP-binding site. The benzyl (B1604629) group at the N9-position contributes to these hydrophobic contacts. X-ray crystallography of related N9-substituted purines bound to Hsp90 confirms that the purine ring is tightly bound in the primary pocket through extensive hydrophobic interactions. mdpi.com

| Compound | Target Protein | Activity (IC50) | Selectivity |

|---|---|---|---|

| 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine (18c) | Grp94 | 0.22 µM | >100-fold vs Hsp90α/β; 33-fold vs Trap-1 nih.gov |

| Isoxazole derivative 6c | Hsp90α | 0.203 µM | Not specified mdpi.com |

| Six-membered ring derivative 14 | Hsp90α | 1.00 µM | Not specified mdpi.com |

Mechanistic Studies of Enzyme Inhibition (e.g., CD73, OGG1)

While potent inhibitors for enzymes like 8-oxoguanine DNA glycosylase-1 (OGG1) have been developed, those directly derived from the this compound scaffold are less common. nih.govnist.gov However, synthetic strategies utilizing 8-bromopurines as intermediates have led to the creation of related compounds that show weak inhibitory activity. For instance, N-9 alkylated 8-oxoguanines, which can be synthesized from 8-bromoguanine (B1384121) precursors, have been investigated as potential OGG1 inhibitors. nih.gov

In these studies, various 9-alkyl-8-oxoguanines were synthesized and tested against human OGG1. The results indicated that these compounds are generally weak inhibitors of the enzyme. nih.gov This suggests that while the purine core can be directed toward the OGG1 active site, the specific substitution pattern of a benzyl group at N9 and an oxo group at C8 does not confer high-potency inhibition. It has been noted that other substitutions at the 8-position, such as 8-bromo and 8-amino groups on a guanine (B1146940) core, may actually enhance OGG1 activity rather than inhibit it. nih.gov

Information regarding the inhibition of the ectonucleotidase CD73 by this compound derivatives is not prominent in the reviewed scientific literature.

In Vitro Receptor Binding Assays and Ligand Efficacy (e.g., TLR7 agonists, adenosine (B11128) receptors)

The this compound framework is a highly valuable starting point for the synthesis of potent and selective ligands for various purinergic receptors. The 8-bromo group acts as a versatile intermediate, allowing for nucleophilic substitution to introduce a wide array of functionalities, thereby modulating receptor affinity and efficacy.

Toll-like Receptor 7 (TLR7) Agonists: this compound is a key precursor in the development of small-molecule TLR7 agonists. tdl.org These immune-modulating compounds are of interest for their ability to induce interferon production. tdl.org Synthetic routes often involve the displacement of the 8-bromo group with amines or thiols, leading to 8-substituted 9-benzyladenine (B1666361) derivatives. tdl.org Further derivatization of an 8-oxo-adenine core, which can be accessed from 8-bromo intermediates, has yielded highly potent TLR7 agonists. For example, a derivative featuring a labile carboxylic ester on the N9-benzyl group was identified as a potent TLR7 agonist with an EC50 of 50 nM. nih.govresearchgate.net This compound, 9e (SM-324405), was designed as an "antedrug" that is rapidly metabolized in plasma to a less active form, localizing its immunological activity. nih.gov

Adenosine Receptors: The adenine scaffold is central to ligands targeting adenosine receptors (A1, A2A, A2B, and A3). SAR studies on 9-benzyladenine analogues have helped delineate the structural requirements for affinity and selectivity.

A1 and A3 Receptors: Studies on N6,8,9-trisubstituted adenines have shown that a phenyl group at the 8-position is critical for maintaining high affinity and antagonist activity at the A1 receptor. ed.ac.uk Docking models suggest that N9-benzyl or related N9-alkyl groups can be accommodated within the receptor's binding pocket. acs.org

A3 Receptor Selectivity: In a series of N6-(3-iodobenzyl)adenine derivatives, modifications at the N9-position were explored to enhance A3 selectivity. While many of these were N9-alkyl rather than N9-benzyl, the studies demonstrated that the N9-substituent influences receptor fit. For example, a pair of chiral N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl) derivatives showed stereoselectivity at A3 receptors. nih.gov

| Compound Class/Example | Target Receptor | Activity/Affinity | Comment |

|---|---|---|---|

| 8-Oxoadenine derivative (9e/SM-324405) | TLR7 | EC50 = 50 nM nih.gov | Potent agonist activity |

| N6,9-diisopropyl-8-phenyl-9H-purin-6-amine (14c) | Adenosine A1 | Ki = 2 nM ed.ac.uk | Selective antagonist |

| N6-(3-Iodobenzyl)-9-methyl-2-(methylthio)adenine | Adenosine A3 | Ki = 0.28 µM nih.gov | 3-6-fold selectivity for A3 |

Development of Molecular Probes and Tool Compounds

The adaptable chemistry of the this compound scaffold makes it suitable for conversion into sophisticated molecular probes for biochemical research. These probes are designed to trace biological pathways or to identify the specific protein targets of a pharmacologically active molecule.

Synthesis of Radiolabeled Derivatives for Biochemical Pathway Tracing

Radiolabeling is a fundamental technique for tracking the metabolic fate and distribution of a molecule. Purine analogues, including benzyladenine derivatives, can be synthesized with radioactive isotopes like tritium (B154650) (³H) to enable their detection at very low concentrations.

A relevant example is the synthesis of [³H]-labelled 8-azido-N⁶-benzyladenine, a compound closely related to the N9-benzyl scaffold. researchgate.net The synthesis began with commercially available [2-³H]adenosine. The process involved a sequence of chemical reactions: bromination at the 8-position, benzylation (which occurs at the N1 and N6 positions), a Dimroth rearrangement to yield the stable N⁶-benzyladenine derivative, reaction with sodium azide (B81097) to displace the 8-bromo group, and finally, hydrolysis to remove the ribose sugar. This multi-step synthesis successfully produced the desired radiolabeled compound with the tritium atom positioned on the stable purine ring, making it an effective tracer for biochemical studies. researchgate.net

Design of Photoaffinity Labeling Reagents for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the unknown protein targets of a bioactive small molecule. nih.govbohrium.com A photoaffinity probe is a molecule that contains a photoreactive group, which, upon activation by light, forms a highly reactive intermediate that covalently cross-links to nearby amino acid residues in the target protein's binding site. nih.gov

The this compound structure is an excellent starting point for creating such probes. The 8-position, in particular, is an ideal location to install a photoreactive moiety, such as an azido (B1232118) group (-N₃). The aforementioned synthesis of 8-azido-N⁶-benzyladenine provides a direct example of this design principle. researchgate.net In this molecule:

The N⁶-benzyladenine core serves as the pharmacophore, responsible for specific, reversible binding to the target protein (in this case, cytokinin-binding proteins).

The 8-azido group is the photoreactive moiety. Aryl azides are commonly used in PAL because they are relatively stable in the dark but form a reactive nitrene species upon UV irradiation, leading to covalent bond formation. mdpi.com

The tritium label ([³H]) acts as the reporter tag, allowing for the detection and subsequent identification of the covalently labeled protein through techniques like SDS-PAGE and autoradiography, followed by mass spectrometry. researchgate.net

This dual-function probe, combining a radiolabel for tracing and a photo-labile group for covalent capture, exemplifies how derivatives of the core benzyladenine structure can be transformed into sophisticated tools for chemical biology. researchgate.net

Functionalization for Bioconjugation and Immobilization in Assay Systems

The chemical architecture of this compound offers two primary sites for functionalization, enabling its covalent linkage to other biomolecules (bioconjugation) or attachment to solid supports for use in various assay systems. These sites are the bromine atom at the C8-position of the purine ring and the benzyl group at the N9-position.

The 8-bromo substituent serves as a versatile chemical handle. The bromine atom is an effective leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, thiols, and alkoxy groups, at this position. By reacting this compound with bifunctional linkers, it is possible to introduce moieties with terminal reactive groups (e.g., carboxylic acids, azides, or alkynes) suitable for subsequent conjugation to proteins, peptides, or nucleic acids using established bioconjugation chemistries.

The N9-benzyl group provides another strategic location for modification. Functional groups can be introduced onto the phenyl ring of the benzyl moiety, typically at the para position. For instance, derivatives such as 9-(4-carboxybenzyl)-8-oxoadenine have been synthesized to facilitate covalent attachment to peptides. researchgate.netcore.ac.uk This carboxyl group can be activated to form an amide bond with amine groups on a target biomolecule or a functionalized solid surface.

This dual capacity for functionalization is crucial for immobilizing the molecule in assay systems. By covalently attaching this compound derivatives to solid supports like magnetic beads, microplates, or sensor chips, researchers can develop high-throughput screening assays to identify binding partners or to study the effects of the compound on specific enzymes or cellular pathways.

Investigation of Purine Metabolism and Pathway Modulation In Vitro

This compound is a valuable tool for the in vitro investigation of purine-related biological pathways, primarily serving as a versatile intermediate for the synthesis of compound libraries with diverse biological activities. nih.gov Its utility lies in the ability to systematically modify its structure to probe structure-activity relationships (SAR) and modulate specific cellular signaling pathways, particularly those involving purine receptors like Toll-like receptors (TLRs).

A prominent example of its use is in the development of agonists for Toll-like receptor 7 (TLR7), a key component of the innate immune system. nih.gov In these studies, this compound serves as the starting scaffold. The bromine at the 8-position is substituted with a variety of amine-containing side chains to generate a library of 8-substituted amino-9-benzyladenine analogues. nih.gov

These newly synthesized derivatives are then evaluated in in vitro cellular assays to measure their ability to modulate a specific biological pathway. For instance, researchers have assessed the potency of these compounds by measuring the induction of interferon-α in human peripheral blood mononuclear cell (PBMC) cultures. nih.govnih.gov Through this systematic approach, specific structural features required for potent pathway activation can be identified. Research has demonstrated that the nature of the substituent at the 8-position is critical for activity. nih.gov

The table below summarizes findings from a study where this compound was used as a precursor to investigate TLR7 agonism.

| Compound Role | Chemical Name | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Versatile Intermediate | This compound | Synthesis of TLR7 Agonists | Used as a starting material for substitutions at the 8-position. | nih.gov |

| Most Active Derivative | 8-Morpholinoethylamino-9-benzyladenine | Interferon Induction in PBMCs | Demonstrated the highest activity with an EC50 value in the submicromolar range. | nih.gov |

This strategy of using a core scaffold like this compound to generate focused libraries of compounds is a cornerstone of medicinal chemistry and chemical biology. It allows for the efficient exploration of chemical space to identify molecules that can modulate purine metabolism or other cellular pathways, providing valuable insights into disease mechanisms and potential therapeutic targets. nih.gov

Advanced Applications and Emerging Research Directions

Integration in Material Science and Supramolecular Chemistry

The adenine (B156593) core of 9-benzyl-8-bromoadenine offers intrinsic hydrogen bonding capabilities, while the benzyl (B1604629) and bromo groups provide opportunities for further functionalization and control over intermolecular interactions. These characteristics are being explored for the creation of novel materials and supramolecular assemblies.

Adenine and its derivatives are increasingly being used as building blocks in the construction of metal-organic frameworks (MOFs). These materials, composed of metal ions or clusters linked by organic ligands, are known for their high porosity and potential applications in gas storage, separation, and catalysis. The nitrogen atoms of the purine (B94841) ring in this compound can coordinate with metal centers, while the benzyl group can influence the pore size and surface properties of the resulting MOF. The bromo group can serve as a handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications. For instance, adenine has been used to construct "bio-MOFs" with zinc, demonstrating the feasibility of incorporating purine bases into these frameworks. researchgate.netpitt.edutousimis.com

In the realm of polymer science, adenine-functionalized polymers are gaining attention for their ability to form self-assembling materials through complementary hydrogen bonding. rsc.org The incorporation of this compound into a polymer backbone could lead to materials with unique thermal and mechanical properties. The benzyl groups could introduce π-stacking interactions, further stabilizing the supramolecular structure, while the bromo group could be used to cross-link polymer chains or attach other molecules.

The principles of supramolecular chemistry, which focuses on non-covalent interactions, are central to the potential applications of this compound in materials science. The interplay of hydrogen bonding (N-H---N and N-H---O), π-π stacking (from the benzyl and purine rings), and halogen bonding (from the bromo group) can be harnessed to direct the self-assembly of this molecule into well-defined nanostructures such as gels, liquid crystals, and thin films.

High-Throughput Synthesis and Screening Library Development

The demand for new bioactive compounds in drug discovery has spurred the development of high-throughput synthesis and screening (HTS) techniques. This compound is a valuable scaffold for the creation of chemical libraries due to the versatility of its 8-bromo substituent.

The bromine atom at the 8-position is readily displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives. This has been demonstrated in the preparation of 8-substituted amino-9-benzyladenines, where the 8-bromo derivative served as a key intermediate. nih.gov This reactivity allows for the rapid generation of a library of compounds with different functional groups at the 8-position, which can then be screened for biological activity against various targets.

Combinatorial chemistry approaches can be employed to systematically modify the this compound scaffold. For example, by reacting the 8-bromo compound with a collection of different amines, thiols, or alcohols, a large library of derivatives can be synthesized in parallel. These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activities. The synthesis of a library of 9-alkyl-8-benzyl-9H-purin-6-ylamine derivatives highlights the utility of this approach for exploring the chemical space around the adenine core.

The development of such libraries is crucial for identifying novel drug candidates and for understanding the structure-activity relationships of adenine derivatives. The data generated from screening these libraries can be used to inform the design of more potent and selective compounds.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and quantitative structure-activity relationship (QSAR) modeling are powerful computational tools used to predict the biological activity of chemical compounds based on their molecular structure. While direct QSAR studies on this compound are not extensively documented, the principles of these methods are highly applicable to this and related molecules.

QSAR models are developed by correlating the physicochemical properties of a series of compounds with their biological activities. For a library of this compound derivatives, these models could be used to predict their activity as, for example, enzyme inhibitors or receptor ligands. The descriptors used in these models can be calculated from the molecular structure and include parameters related to size, shape, hydrophobicity, and electronic properties.

The adenine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. academie-sciences.fr Chemoinformatic analyses of large databases of bioactive compounds have confirmed the importance of the purine core. By applying these computational techniques to derivatives of this compound, researchers can gain insights into the key structural features required for a particular biological activity. For instance, a QSAR study on a series of 2-aryladenine derivatives provided valuable information on their structure-activity relationships as adenosine (B11128) receptor antagonists. mdpi.com

Molecular modeling techniques, such as docking simulations, can be used to predict how this compound and its analogs bind to the active site of a target protein. This information can be used to rationalize observed structure-activity relationships and to guide the design of new compounds with improved binding affinity and selectivity. The combination of library synthesis, high-throughput screening, and chemoinformatic modeling creates a powerful workflow for the discovery and optimization of novel bioactive molecules based on the this compound scaffold.

Future Prospects in Synthetic Methodologies and Mechanistic Understanding

Future research on this compound is likely to focus on the development of more efficient and versatile synthetic methods, as well as a deeper understanding of the reaction mechanisms involving this compound.

While the synthesis of this compound is established, there is always a need for more sustainable and atom-economical synthetic routes. This could involve the use of novel catalysts or the development of one-pot procedures that minimize waste and purification steps. For instance, exploring different benzylation conditions for adenine could lead to improved regioselectivity for the desired N9-isomer. researchgate.net

Further exploration of the reactivity of the 8-bromo group is also a promising area of research. This could involve the use of modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wider variety of substituents at this position. Understanding the mechanistic details of these reactions will be crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

A deeper mechanistic understanding of how this compound and its derivatives interact with biological targets is also a key area for future investigation. This could involve the use of advanced biophysical techniques, such as X-ray crystallography or cryo-electron microscopy, to determine the three-dimensional structures of these compounds bound to their protein targets. This information would be invaluable for structure-based drug design efforts.

The table below summarizes the key research directions and their potential impact:

| Research Direction | Potential Impact |

| Novel Synthetic Methodologies | Increased efficiency, sustainability, and accessibility of this compound and its derivatives. |

| Exploration of New Reactions | Expansion of the chemical space accessible from the this compound scaffold. |

| Mechanistic Studies | Deeper understanding of reaction pathways and biological interactions, enabling more rational drug design. |

| Advanced Biophysical Characterization | Detailed structural insights into ligand-target interactions, facilitating the design of more potent and selective compounds. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9-Benzyl-8-bromoadenine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves bromination of adenine derivatives followed by benzylation. For example, reacting this compound with tert-butyl lithium yields 9-benzyladenine at 50% efficiency under controlled conditions . Optimization strategies include adjusting reaction temperature, stoichiometry of reagents, and catalyst selection. Purification via column chromatography and characterization by NMR (e.g., 1H, 13C, HMBC) ensures product integrity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : 1D and 2D NMR (e.g., HMQC, HMBC) are critical for distinguishing structural isomers, particularly in resolving NH proton signals at ~8.2–8.4 ppm for 3-aryladenines versus 9-aryl derivatives . X-ray diffraction provides definitive crystal structure assignments, as demonstrated for Ru complexes derived from this compound .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in a sealed, moisture-free environment at room temperature. Safety data sheets (SDS) recommend avoiding direct light exposure and using desiccants to prevent hydrolysis. Handling requires PPE (nitrile gloves, lab coat) and fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound with Ru complexes be optimized for electrochemical DNA labeling applications?

- Methodological Answer : Two approaches are compared: (1) attaching bipyridine/phenanthroline ligands via Sonogashira or Suzuki-Miyaura couplings prior to Ru complexation, or (2) direct cross-coupling of pre-formed Ru complexes. Electrochemical validation using cyclic voltammetry (carbon paste electrodes) and quantum chemical calculations (DFT) are critical, with a standard deviation of 0.13 V between experimental and theoretical redox potentials .

Q. What methodologies resolve contradictions in reaction yields or unexpected byproducts during this compound derivatization?

- Methodological Answer : Iterative analysis, including controlled replication of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and computational modeling (e.g., DFT for transition-state analysis), helps identify side reactions. For example, tert-butyl lithium reactions may require strict temperature control to suppress undesired pathways .

Q. How can computational chemistry predict the electrochemical behavior of Ru complexes derived from this compound?

- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G*) provide redox potential estimates with ~0.13 V accuracy compared to experimental voltammetry. While useful for screening, deviations <0.05 V require experimental validation due to limitations in modeling solvent effects and ligand dynamics .

Q. What experimental designs evaluate the cytostatic and antiviral activities of this compound derivatives?

- Methodological Answer : In vitro assays include:

- Cytostatic Activity : Cell proliferation assays (e.g., MTT) using cancer cell lines, with IC50 determination.

- Antiviral Activity : HCV replication inhibition assays in hepatoma cells (e.g., Huh-7), measuring viral RNA reduction via RT-qPCR . Dose-response curves and cytotoxicity controls (e.g., healthy fibroblast lines) are essential for specificity validation.

Q. How do substituent modifications (e.g., linker length, aromatic groups) impact the biological activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied linkers (acetylene, phenylene) and measuring activity shifts. For example, phenanthroline-linked derivatives show enhanced HCV inhibition compared to bipyridine analogues, likely due to improved DNA intercalation .

Q. What safety protocols integrate PPE and engineering controls without compromising synthetic efficiency?